molecular formula C23H24N4O4 B11029120 (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid CAS No. 1217458-07-5

(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid

Cat. No.: B11029120
CAS No.: 1217458-07-5
M. Wt: 420.5 g/mol
InChI Key: HCALKPNAORYWSW-LAGYLCCXSA-N
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Description

2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine ring, a cyclohexyl group, and a phenylacetic acid moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation or acylation reactions.

    Coupling with Phenylacetic Acid: The final step involves coupling the benzotriazine-cyclohexyl intermediate with phenylacetic acid using peptide coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring and the phenylacetic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzotriazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The benzotriazine ring can form hydrogen bonds and π-π interactions, while the cyclohexyl and phenylacetic acid moieties provide hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID is unique due to its combination of a benzotriazine ring, a cyclohexyl group, and a phenylacetic acid moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1217458-07-5

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C23H24N4O4/c28-21(24-20(23(30)31)16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-27-22(29)18-8-4-5-9-19(18)25-26-27/h1-9,15,17,20H,10-14H2,(H,24,28)(H,30,31)/t15?,17?,20-/m0/s1

InChI Key

HCALKPNAORYWSW-LAGYLCCXSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC(C4=CC=CC=C4)C(=O)O

solubility

30 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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